molecular formula C9H17NO4 B555604 H-D-Glu(OtBu)-OH CAS No. 45125-00-6

H-D-Glu(OtBu)-OH

Cat. No.: B555604
CAS No.: 45125-00-6
M. Wt: 203,24*18,01 g/mole
InChI Key: OIOAKXPMBIZAHL-ZCFIWIBFSA-N
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Description

H-D-Glu(OtBu)-OH: is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique properties and versatility in chemical synthesis .

Scientific Research Applications

H-D-Glu(OtBu)-OH has a wide range of applications in scientific research:

Safety and Hazards

H-D-Glu(OtBu)-OH is associated with certain hazards. The safety information pictograms indicate that it is a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Biochemical Analysis

Biochemical Properties

H-D-Glu(OtBu)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. As a derivative of glutamic acid, it interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in peptide synthesis, such as peptidyl transferases. These interactions are crucial for the formation of peptide bonds, which are essential for protein synthesis. Additionally, this compound can influence the activity of enzymes involved in amino acid metabolism, thereby affecting the overall metabolic processes within cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the secretion of anabolic hormones, which play a role in cell growth and differentiation . Furthermore, this compound can impact mental performance during stress-related tasks and prevent exercise-induced muscle damage, highlighting its potential benefits as an ergogenic dietary substance .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. These interactions can lead to changes in gene expression, which in turn affect various cellular processes . Additionally, the compound’s ability to form peptide bonds makes it a valuable tool in peptide synthesis and protein engineering.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable when stored at -20°C for up to three years in its powdered form . In solution, its stability decreases, and it should be used within one month when stored at -20°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance physical and mental performance, as well as prevent muscle damage . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which play a role in the conversion of amino acids into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound can influence the secretion of anabolic hormones, further impacting metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its activity and function, as they determine the compound’s availability for biochemical reactions and interactions with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s role in peptide synthesis and other biochemical processes, as it ensures that this compound is present in the appropriate cellular context for its intended function.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of H-D-Glu(OtBu)-OH typically involves the protection of the carboxyl group of glutamic acid with a tert-butyl ester group. This is achieved by reacting glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require heating to facilitate the esterification process .

Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: : H-D-Glu(OtBu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to other glutamic acid derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOAKXPMBIZAHL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426828
Record name H-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45125-00-6
Record name H-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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